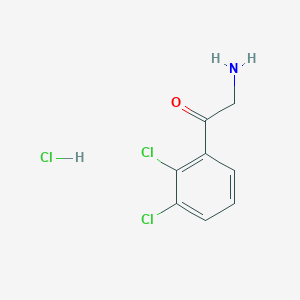
乙酮、2-氨基-1-(2,3-二氯苯基)-,盐酸盐
描述
“Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” is a chemical compound with the CAS Number: 103999-44-6 . It has a molecular weight of 240.52 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5 (8 (6)10)7 (12)4-11;/h1-3H,4,11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a melting point of 217-218 degrees Celsius . It is a powder in its physical form .科学研究应用
Antimicrobial Activities
Compounds similar to “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” have been synthesized and tested for their antimicrobial activities. For instance, 1,2,3-triazole hybrids with amine-ester functionality have shown moderate to excellent activity against various microbial strains .
Antiviral Properties
1,2,3-triazole derivatives, which share some structural similarities with our compound of interest, have demonstrated antiviral properties . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could potentially be explored for similar applications.
Antioxidant Potential
Compounds like 1,2,3-triazoles have shown antioxidant properties . This opens up the possibility of “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” being used in research related to oxidative stress and related health conditions.
Anti-diabetic Applications
Research has indicated that 1,2,3-triazoles have potential anti-diabetic applications . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could be investigated for similar uses.
Anti-cancer Research
1,2,3-triazoles have been studied for their potential anti-cancer properties . Given the structural similarities, “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could potentially be used in cancer research.
Antitubercular Activities
1,2,3-triazoles have shown potential in antitubercular activities . This suggests that “Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride” could be explored for similar applications.
安全和危害
The compound has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQHXQLXWKKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



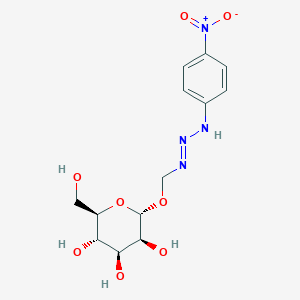
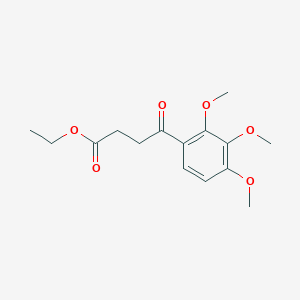
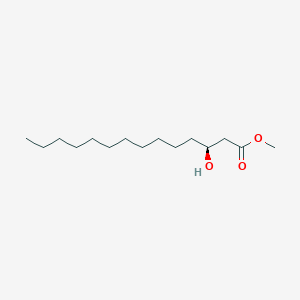


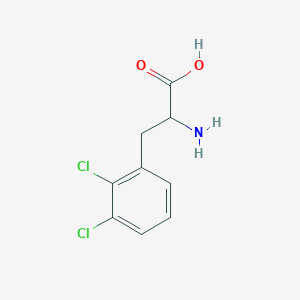

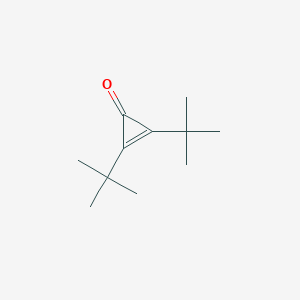
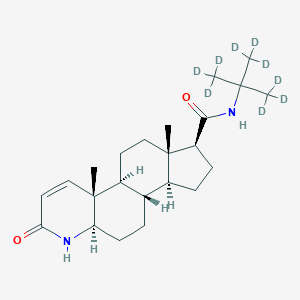

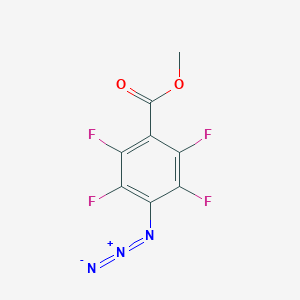
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)